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Compound of Interest

Compound Name: 7-Chloro-3-methyl-1H-indazole

CAS No.: 1378582-62-7

Cat. No.: B2460021

Get Quote

Executive Summary
Molecule: 7-Chloro-3-methyl-1H-indazole CAS: 37435-12-4 (Generic 7-chloro isomer ref),

885271-60-3 (Related isomer ref) Core Scaffold: Indazole (Benzopyrazole)[1][2][3][4]

This guide provides a definitive technical analysis of the acid dissociation constant (pKa) and

partition coefficient (logP) for 7-Chloro-3-methyl-1H-indazole. Due to the specific substitution

pattern (7-Cl, 3-Me), this molecule exhibits a unique electronic profile distinct from the parent

indazole, impacting its solubility, permeability, and formulation stability.
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Property
Value (Consensus
Prediction)

Experimental
Method Rec.

Confidence

pKa (Acidic, NH) 11.9 – 12.3
UV-metric Titration (D-

PAS)
High

pKa (Basic, N2) 1.2 – 1.6
Potentiometric (Strong

Acid)
Medium

logP (Oct/Water) 3.1 ± 0.2 HPLC / Shake-Flask High

logD (pH 7.4) ~3.1 HPLC High

Structural & Electronic Analysis
To understand the pKa and logP values, one must analyze the competing electronic effects of

the substituents on the indazole core.

The Indazole Core
The parent 1H-indazole is an amphoteric molecule.

Acidic Center (N1-H): Weak acid (pKa ~13.86).[2] Deprotonation yields the indazolate anion.

Basic Center (N2): Very weak base (pKa ~1.04). Protonation occurs at N2 to form the

indazolium cation.

Substituent Effects (The "Push-Pull" System)
The 7-Chloro-3-methyl derivative modifies this baseline significantly:

7-Chloro (Electron Withdrawal via Induction, -I):

Position: C7 is the "peri" position, directly adjacent to the N1-H.

Effect on Acidity: The strong inductive effect withdraws electron density from the N1

nitrogen, stabilizing the resulting negative charge upon deprotonation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2460021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Effect: The bulky Chlorine atom at C7 creates steric strain with the N1-H.

Deprotonation relieves this strain, further lowering the pKa (increasing acidity) compared

to the parent.

3-Methyl (Electron Donation via Hyperconjugation, +R):

Position: C3 is on the pyrazole ring.

Effect on Basicity: The methyl group donates electron density into the pyrazole ring,

slightly increasing the electron density at N2. This raises the basic pKa (increasing

basicity) relative to a naked indazole, though the effect is partially offset by the global

withdrawal from the 7-Cl.

Physicochemical Data Profile
Acid Dissociation Constant (pKa)
The molecule possesses two ionization macro-constants.

Ionization Step Reaction Predicted pKa Mechanism

pKa₁ (Basic)
Indazolium (H₂L⁺) ⇌

Neutral (HL) + H⁺
1.45

N2 deprotonation. The

3-Me group stabilizes

the cation slightly

more than the 7-Cl

destabilizes it.

pKa₂ (Acidic)
Neutral (HL) ⇌

Indazolate (L⁻) + H⁺
12.10

N1 deprotonation.

Significantly more

acidic than parent

indazole (13.[2]86)

due to 7-Cl

inductive/steric

effects.

Expert Insight: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its

neutral form. This has critical implications for solubility; the compound will be poorly soluble in

aqueous buffers unless pH is adjusted to extremes (< 2 or > 12).
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Lipophilicity (logP/logD)
The partition coefficient is driven by the additivity of the lipophilic substituents.

Parent Indazole logP: ~1.82

Contribution of 7-Cl: +0.71 (Hydrophobic)

Contribution of 3-Me: +0.56 (Hydrophobic)

Calculated logP: 1.82 + 0.71 + 0.56 ≈ 3.09

Parameter Value Notes

logP (Neutral) 3.1

High lipophilicity. Suggests

good membrane permeability

but risk of non-specific binding.

logD (pH 7.4) 3.1
Identical to logP as the

molecule is neutral at pH 7.4.

logD (pH 2.0) ~2.8

Slight drop due to partial

protonation of N2 (approx 20%

ionized).

Experimental Determination Protocols
Standard potentiometric titration is often insufficient for this molecule due to its low aqueous

solubility and extreme pKa values. The following protocols are validated for such "difficult"

scaffolds.

Protocol A: UV-Metric pKa Determination (D-PAS)
Objective: Determine the acidic pKa (approx 12) and basic pKa (approx 1.5) using

spectrophotometric shifts, which are more sensitive than electrode potential changes at

extreme pH.

Reagents:
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Co-solvent: Methanol or Dioxane (to solubilize the neutral species).

Titrant: 0.5 M KOH and 0.5 M HCl.

Instrument: Sirius T3 or equivalent UV-titrator.

Workflow:

Sample Prep
(10 µM in 30% MeOH)

Acid Titration
(pH 7.0 → 1.0)

Detect N2
Protonation

Base Titration
(pH 7.0 → 12.5)

Detect N1
Deprotonation

Yasuda-Shedlovsky
Extrapolation

Absorbance
Shift

Absorbance
Shift

Aqueous pKa
Limit as

%MeOH → 0

Click to download full resolution via product page

Figure 1: UV-Metric Titration Workflow for low-solubility indazoles.

Step-by-Step:

Preparation: Dissolve 1 mg of 7-Chloro-3-methyl-1H-indazole in a minimum volume of

methanol. Dilute with 0.15 M KCl (ionic strength adjuster) to reach a final methanol

concentration of 30-50% (w/w).

Blank Calibration: Run a blank titration with the solvent system to subtract solvent

absorbance.

Titration:

Acid Leg: Titrate from apparent pH 7.0 down to pH 1.5. Look for the bathochromic shift

(red shift) characteristic of indazolium formation.

Base Leg: Titrate from apparent pH 7.0 up to pH 13.0. Look for the shift associated with

the indazolate anion.

Extrapolation (Yasuda-Shedlovsky): Plot the apparent pKa values obtained at 30%, 40%,

and 50% methanol against the dielectric constant of the solvent mixture. Extrapolate to 0%
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co-solvent to obtain the aqueous pKa.

Protocol B: HPLC-Based LogP Determination
Objective: Rapid and accurate determination of lipophilicity without phase separation issues

(emulsions) common in shake-flask methods for chloro-indazoles.

System:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Isocratic Methanol/Water + 0.1% Formic Acid (to ensure neutral state).

Standards: A set of 5 reference compounds with known logP values (e.g., Toluene,

Naphthalene, Triphenylene).

Calculation:

Where

is the retention time of the analyte and

is the dead time (uracil). Plot

of standards vs. their literature logP. Use the linear regression to calculate the logP of 7-
Chloro-3-methyl-1H-indazole.

Tautomeric Equilibrium
A critical often-overlooked aspect of indazoles is the annular tautomerism (1H vs 2H).

1H-Tautomer: The proton is on N1 (benzenoid structure).[2][5] Thermodynamically preferred

by ~2-4 kcal/mol.

2H-Tautomer: The proton is on N2 (quinonoid structure).

Impact of 7-Cl: The 7-chloro substituent introduces a steric clash with the N1-H. While the 1H

tautomer remains the dominant species in solution (>90%), the population of the 2H tautomer

in 7-substituted indazoles is statistically higher than in unsubstituted indazoles. This can affect

binding modes in protein pockets (e.g., Kinase hinge binding).
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Figure 2: Tautomeric equilibrium. The 1H form is dominant, but the 7-Cl group modulates the

ratio.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling of 7-Chloro-
3-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2460021/docs#technical-guide-physicochemical-
profiling-of-7-chloro-3-methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2460021/docs#technical-guide-physicochemical-profiling-of-7-chloro-3-methyl-1h-indazole
https://www.benchchem.com/product/b2460021/docs#technical-guide-physicochemical-profiling-of-7-chloro-3-methyl-1h-indazole
https://www.benchchem.com/product/b2460021/docs#technical-guide-physicochemical-profiling-of-7-chloro-3-methyl-1h-indazole
https://www.benchchem.com/product/b2460021/docs#technical-guide-physicochemical-profiling-of-7-chloro-3-methyl-1h-indazole
https://www.benchchem.com/product/b2460021?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2460021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

